molecular formula C11H10F3NO B13159302 2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine

2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine

Cat. No.: B13159302
M. Wt: 229.20 g/mol
InChI Key: VCYWGXSQVYWASO-UHFFFAOYSA-N
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Description

2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine is a compound that features a trifluoromethyl group attached to a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of benzofuran derivatives using reagents like CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, affecting its binding affinity and activity. The benzofuran ring can interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine is unique due to the combination of the trifluoromethyl group and the benzofuran ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

2-[7-(trifluoromethyl)-1-benzofuran-2-yl]ethanamine

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)9-3-1-2-7-6-8(4-5-15)16-10(7)9/h1-3,6H,4-5,15H2

InChI Key

VCYWGXSQVYWASO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)OC(=C2)CCN

Origin of Product

United States

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